1-Azido-3-methoxy-2-methylbenzene
Description
Significance of Aryl Azides as Versatile Synthetic Intermediates
Aryl azides are highly valued in organic chemistry for their diverse reactivity. They are foundational building blocks for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. ucla.edubenthamdirect.com A cornerstone of their application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction that efficiently yields 1,2,3-triazoles. beilstein-journals.org This reaction is noted for its reliability, mild conditions, and tolerance of various functional groups. beilstein-journals.orgbeilstein-archives.org Beyond cycloadditions, aryl azides participate in reactions such as the Staudinger reduction and are used in photoaffinity labeling to study biological macromolecules. eurekaselect.com Their ability to release dinitrogen gas upon thermal or photochemical activation to form highly reactive nitrene intermediates opens pathways for C-H insertion and amination reactions, further broadening their synthetic utility. ucla.edubenthamdirect.com
The traditional method for synthesizing aryl azides involves the diazotization of anilines followed by substitution with sodium azide (B81097). eurekaselect.comresearchgate.net More modern, one-step methods have also been developed to streamline their preparation. researchgate.net
The Role of Electronic and Steric Effects in Substituted Azidobenzene Reactivity
The reactivity of the azido (B1232118) group in an azidobenzene derivative is profoundly influenced by the electronic properties and spatial arrangement of substituents on the aromatic ring. These factors dictate the compound's stability and reaction pathways.
Electronic Effects: The nature of the substituents—whether they are electron-donating or electron-withdrawing—alters the electron density of the azide group and the aromatic ring.
Electron-donating groups (like methoxy (B1213986), -OCH₃, and alkyl groups, -CH₃) increase the electron density on the ring. In reactions like Ru-catalyzed 1,5-cycloadditions, electron-rich aryl azides are often favorable. nih.gov
Electron-withdrawing groups (such as nitro, -NO₂, or fluoro, -F) decrease the ring's electron density. This can enhance the azide's electrophilicity, which can be beneficial in certain cycloaddition reactions. beilstein-archives.org
Steric Effects: The size and position of substituents relative to the azide group can hinder the approach of reagents, thereby influencing reaction rates and outcomes.
Ortho-substituents , particularly bulky ones, can sterically shield the azide group, potentially slowing down reactions or favoring alternative pathways. For instance, bulky ortho-alkyl groups have been studied in the photolysis of phenyl azides, influencing the lifetime and reactions of the resulting nitrene intermediates. nih.gov In some cases, steric hindrance can be leveraged to control selectivity. beilstein-journals.org The presence of an ortho substituent, even a small one like a methyl group, can increase the rate of thermolysis compared to unsubstituted phenyl azide. datapdf.com
These electronic and steric factors are crucial in predicting and controlling the behavior of substituted azidoarenes in synthetic applications. nih.gov
Research Context for 1-Azido-3-methoxy-2-methylbenzene (B6185688) within Azidoarene Chemistry
While extensive research exists for aryl azides as a class, specific studies focusing exclusively on this compound are not prominent in the available literature. However, its structure places it within the context of research on substituted aryl azides, where the interplay of multiple substituents is of interest.
Overview of Research Objectives and Scope for this compound
Given the lack of dedicated studies on this compound, the research objectives and scope remain hypothetical but can be inferred from its structure. A primary objective would be its synthesis, likely via the diazotization of 3-methoxy-2-methylaniline (B139353), followed by treatment with an azide source like sodium azide.
Subsequent research would logically aim to:
Characterize its reactivity: Investigating its performance in standard azide reactions (e.g., CuAAC, Staudinger ligation) to see how the ortho-methyl and meta-methoxy groups influence reaction rates and yields compared to simpler azidobenzenes.
Study its thermal and photochemical decomposition: Analyzing the thermolysis and photolysis pathways to understand how the substituents affect the formation and subsequent reactions of the corresponding nitrene intermediate. datapdf.comresearchgate.net This could reveal unique intramolecular reaction possibilities.
Explore its use as a synthetic precursor: Utilizing it as a starting material for the synthesis of novel heterocyclic compounds, leveraging the specific substitution pattern to create unique molecular scaffolds.
The scope of such research would be to fill a gap in the understanding of polysubstituted aryl azides and to potentially develop new synthetic methodologies or molecular probes based on its specific structural and electronic properties.
Compound Data
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-azido-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H9N3O/c1-6-7(10-11-9)4-3-5-8(6)12-2/h3-5H,1-2H3 |
InChI Key |
ZUDZYJASNOBXFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azido 3 Methoxy 2 Methylbenzene and Analogous Compounds
Classical Approaches to Aromatic Azidation: Diazotization and Nucleophilic Substitution
Traditional methods for the synthesis of aryl azides have long relied on two robust strategies: the diazotization of anilines and nucleophilic aromatic substitution.
Synthesis via Diazonium Salts from Substituted Anilines
The reaction of an aromatic primary amine with a diazotizing agent, followed by treatment with an azide (B81097) source, is a well-established and widely used method for the preparation of aryl azides. The precursor for 1-azido-3-methoxy-2-methylbenzene (B6185688) would be 3-methoxy-2-methylaniline (B139353).
The general process involves the following steps:
Diazotization: The substituted aniline (B41778) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. rsc.org
Azidation: The resulting diazonium salt solution is then reacted with a source of azide ions, most commonly sodium azide, to yield the corresponding aryl azide. rsc.org
The methoxy (B1213986) and methyl groups on the aniline precursor influence the reactivity of the aromatic ring. The methoxy group is an activating group, directing electrophilic substitution to the ortho and para positions, while the methyl group is also an activating, ortho-, para-director. libretexts.orglibretexts.org In the context of diazotization, the electronic nature of these substituents primarily affects the stability and reactivity of the resulting diazonium salt.
A general procedure for a similar transformation, the synthesis of 3-azido-7-hydroxycoumarin, involves cooling a solution of the corresponding amine in a mixture of concentrated HCl and ethanol (B145695) in an ice bath, followed by the addition of sodium nitrite and then sodium azide. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Routes to Azidoarenes
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to aryl azides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org In this reaction, a nucleophile displaces a leaving group (typically a halide) on the aromatic ring. wikipedia.org
For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
In the case of synthesizing a compound like this compound via SNAr, the starting material would need to be a 1-halo-3-methoxy-2-methylbenzene bearing a strong electron-withdrawing group at a position ortho or para to the halide. The methoxy and methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack, making the SNAr approach less straightforward for this specific compound unless other activating substituents are present.
Advanced and Catalytic Strategies for the Introduction of the Azido (B1232118) Group
More recent developments in organic synthesis have introduced advanced and catalytic methods for the formation of C-N bonds, offering milder reaction conditions and broader substrate scopes.
Copper-Catalyzed and Other Transition Metal-Mediated Azidation Protocols
Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of aryl azides from aryl halides. koreascience.kracs.orgasianpubs.org These methods often proceed under milder conditions than traditional SNAr reactions and can be applied to a wider range of substrates, including those without strong electron-withdrawing groups.
A typical copper-catalyzed azidation involves the coupling of an aryl halide (iodide, bromide, or chloride) with sodium azide in the presence of a copper(I) catalyst and a ligand. koreascience.kracs.org For instance, a rapid and selective copper-catalyzed amination of aryl halides with sodium azide has been established using CuI and N,N'-dimethylethylenediamine as a ligand in DMSO under microwave irradiation. koreascience.kr Another study reports the synthesis of aryl azides from aryl bromides using a heterogeneous porous copper catalyst under mild conditions. asianpubs.org
| Aryl Halide | Catalyst | Ligand | Solvent | Conditions | Product |
| 4-Substituted Aryl Iodides | 10 mol % CuI | 20 mol % N,N'-dimethylethylenediamine | DMSO | Microwave, 10 min | Corresponding Aryl Amine |
| Aryl Bromides | Heterogeneous Porous Cu | Not specified | Not specified | Mild conditions | Corresponding Aryl Azide |
Formal C-H Azidation for Substituted Benzene (B151609) Systems
Direct C-H azidation represents a highly efficient and atom-economical approach to the synthesis of aryl azides, as it avoids the pre-functionalization of the aromatic ring with a leaving group. These reactions typically involve a transition metal catalyst that facilitates the direct conversion of a C-H bond to a C-N3 bond.
One strategy involves an iridium-catalyzed C-H borylation of a substituted benzene, followed by a copper-catalyzed azidation of the resulting boronic ester. researchgate.net Another approach is the copper-catalyzed ortho-azidation of anilines, where the primary amine acts as a directing group, coordinating to the metal center and leading to regioselective azidation. acs.orgnih.gov This method has been shown to be effective for various electron-rich and electron-poor anilines. nih.gov
| Substrate | Catalyst | Oxidant | Solvent | Outcome |
| Anilines | CuBr (10 mol%) | tert-butyl hydroperoxide (TBHP) | Acetonitrile | Ortho-selective azidation |
| Anilines | Cu(OAc)2 (25 mol%) | H2O2 (2 equiv.) | Neat water | Ortho-selective azidation |
Optimization of Synthetic Pathways for this compound
For the specific synthesis of this compound, several of the discussed methodologies could be optimized.
Diazotization Route: The classical diazotization of 3-methoxy-2-methylaniline is likely the most direct and well-established method. Optimization would involve fine-tuning the reaction temperature, acid concentration, and the rate of addition of sodium nitrite and sodium azide to maximize the yield and purity of the final product.
Copper-Catalyzed Cross-Coupling: If the corresponding 1-halo-3-methoxy-2-methylbenzene is readily available, a copper-catalyzed azidation would be a viable and potentially high-yielding alternative. Optimization would focus on screening various copper catalysts (e.g., CuI, Cu(OAc)2), ligands (e.g., N,N'-dimethylethylenediamine, various phosphines), and reaction conditions (temperature, solvent) to achieve efficient conversion.
Directed C-H Azidation: A directed C-H azidation approach, while more advanced, could offer a highly efficient synthesis. Starting from 3-methoxy-2-methylaniline, a copper-catalyzed ortho-azidation directed by the aniline's amino group could potentially install the azide group at the desired position. However, the presence of both methoxy and methyl groups could lead to a mixture of regioisomers, requiring careful optimization of the catalyst and directing group strategy to achieve the desired selectivity.
Green Chemistry Considerations in the Synthesis of Azidoaryl Compounds
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of azidoaryl compounds is no exception, with several green chemistry principles being actively applied to mitigate the hazards and environmental impact associated with traditional methods.
A key area of focus is the replacement of hazardous reagents. Traditional aryl azide synthesis often involves potentially explosive diazonium salts and toxic sodium azide. organic-chemistry.orggoogle.com Research has been directed towards developing safer alternatives and protocols. For instance, the use of more stable arenediazonium tosylates can reduce the risks associated with handling explosive intermediates. organic-chemistry.org
Another green consideration is the use of environmentally friendly solvents. Water is the most desirable solvent from a green chemistry perspective as it is non-toxic, non-flammable, and readily available. pnas.org Fischer's approach, which has been reinvestigated and optimized, allows for the synthesis of aryl azides from diazonium salts in water at room temperature, offering a significantly greener alternative to organic solvents. rsc.orgrsc.org
Furthermore, avoiding the use of heavy metal catalysts is a crucial aspect of green synthesis. While some methods for aryl azide synthesis employ copper catalysis, many modern protocols, particularly those utilizing arenediazonium tosylates, proceed efficiently without the need for any metal catalyst. organic-chemistry.orgorganic-chemistry.org This eliminates the environmental and economic costs associated with metal contamination and removal.
The principles of atom economy are also being applied to devise more efficient synthetic routes. pnas.org Researchers are exploring azide-free synthetic strategies, such as the cycloaddition reactions of aryl diazonium salts with various nitrogen-containing synthons, to construct the desired triazole rings without the direct use of potentially hazardous azide reagents. rsc.org
| Green Chemistry Principle | Application in Aryl Azide Synthesis | Reference |
| Use of Safer Reagents | Replacement of explosive diazonium salts with more stable arenediazonium tosylates. | organic-chemistry.org |
| Use of Greener Solvents | Performing reactions in water instead of organic solvents. | pnas.orgrsc.orgrsc.org |
| One-Pot Synthesis | Combining diazotization and azidation in a single step to reduce waste and improve efficiency. | organic-chemistry.orgmdpi.comamazonaws.com |
| Avoidance of Metal Catalysts | Development of catalyst-free synthesis methods. | organic-chemistry.orgorganic-chemistry.org |
| Atom Economy | Exploration of azide-free synthetic routes to minimize waste. | pnas.orgrsc.org |
Advanced Spectroscopic and Structural Elucidation of 1 Azido 3 Methoxy 2 Methylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 1-Azido-3-methoxy-2-methylbenzene (B6185688). By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and their relationships within the molecular structure.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule.
The ¹H NMR spectrum of a related compound, 1-methoxy-2-methylbenzene, shows distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. hmdb.cachemicalbook.com For this compound, the introduction of the azido (B1232118) group would further influence the chemical shifts of the nearby aromatic protons due to its electronic effects.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of similar structures like 1-methoxy-2-methylbenzene, distinct peaks are observed for the aromatic carbons, the methoxy carbon, and the methyl carbon. rsc.orghmdb.ca The chemical shift of the carbon atom attached to the azido group in this compound would be a key diagnostic signal.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are predicted based on known substituent effects and data from analogous compounds. Actual experimental values may vary.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 160 |
| OCH₃ | ~3.8 | ~55 |
| CH₃ | ~2.2 | ~16-21 |
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this compound, COSY would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the benzene (B151609) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for definitively assigning the ¹³C signals based on the assignments of their attached protons. For example, it would link the methoxy protons to the methoxy carbon and the methyl protons to the methyl carbon. sdsu.edu
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com
The azido (-N₃) group has a very strong and characteristic asymmetric stretching vibration that appears in a relatively clean region of the infrared spectrum, typically between 2100 and 2250 cm⁻¹. nih.gov This intense absorption band is a key diagnostic feature for the presence of the azido functionality in this compound. A symmetric stretching mode for the azido group is also expected at a lower frequency, around 1330 cm⁻¹. nih.gov The FT-IR spectrum of 3-azido-1-aminopropylamine, for example, shows a distinct azide (B81097) peak at 2088.5 cm⁻¹. researchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Azido (-N₃) | Asymmetric stretch | 2100 - 2250 |
| Azido (-N₃) | Symmetric stretch | ~1330 |
| C-O (Aryl ether) | Stretch | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. uobasrah.edu.iq
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the exact molecular formula of a compound. For this compound, with the chemical formula C₈H₉N₃O, HRMS would confirm this composition by providing a highly accurate mass measurement. rsc.org
The fragmentation of aryl azides upon electron impact in a mass spectrometer typically involves the loss of a nitrogen molecule (N₂), which has a mass of 28 amu. researchgate.net This initial loss is a characteristic fragmentation pathway for this class of compounds. The resulting radical cation can then undergo further fragmentation. For substituted phenyl azides, the subsequent fragmentation is influenced by the nature and position of the substituents. researchgate.net In the case of this compound, after the initial loss of N₂, the resulting fragment could undergo rearrangements and further losses of small molecules or radicals, such as a methyl radical (CH₃) or a formyl radical (CHO).
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS would provide critical information about its molecular structure and fragmentation pathways.
The initial step in the mass spectrometric analysis of this compound would be its ionization, typically through electron ionization (EI). The resulting molecular ion ([M]⁺˙) would then be subjected to fragmentation. Based on the known behavior of aryl azides in mass spectrometry, the primary and most significant fragmentation pathway is the loss of a molecule of nitrogen (N₂), which is a neutral loss of 28 Da. This fragmentation is a characteristic feature of aryl azides and leads to the formation of a highly reactive nitrenium ion intermediate.
This nitrenium ion can then undergo further rearrangements and fragmentations, which are influenced by the nature and position of the substituents on the aromatic ring. For this compound, the presence of a methoxy and a methyl group would direct the subsequent fragmentation steps. The resulting fragment ions would be detected, and their mass-to-charge ratios (m/z) would be recorded to generate the MS/MS spectrum.
A plausible fragmentation pathway for this compound is detailed below:
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) | Postulated Structure of Product Ion |
| 163 | Loss of N₂ | 135 | 28 | [C₈H₉O]⁺ (Nitrenium ion) |
| 135 | Loss of CH₃ | 120 | 15 | [C₇H₆O]⁺ |
| 135 | Loss of CO | 107 | 28 | [C₇H₉]⁺ |
| 120 | Loss of CO | 92 | 28 | [C₆H₆]⁺ |
Note: The fragmentation data presented in this table is predictive and based on the general fragmentation patterns of substituted aryl azides. Experimental verification is required for confirmation.
X-ray Crystallography for Solid-State Molecular Geometry (if applicable for derivatives)
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging due to the potentially reactive nature of the azide group, derivatives of this compound could be synthesized and crystallized to study their solid-state molecular geometry.
The process would involve synthesizing a stable crystalline derivative, for instance, through a reaction that transforms the azide group into a more stable functionality, such as a triazole via a click reaction. A single crystal of this derivative would then be irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is then analyzed to determine the electron density distribution within the crystal. From this, the positions of the individual atoms can be determined with high precision.
The data obtained from X-ray crystallography would provide a wealth of information about the molecular structure of the derivative, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The spatial arrangement of the atoms in the molecule, including the orientation of the methoxy and methyl groups relative to the benzene ring.
Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
Reactivity and Mechanistic Pathways of 1 Azido 3 Methoxy 2 Methylbenzene
[3+2] Cycloaddition Reactions (Click Chemistry)
The azide (B81097) group of 1-azido-3-methoxy-2-methylbenzene (B6185688) serves as a classic 1,3-dipole, readily undergoing [3+2] cycloaddition reactions with various dipolarophiles, particularly alkynes. These reactions, often categorized under the umbrella of "click chemistry," are prized for their high efficiency, selectivity, and mild reaction conditions. wikipedia.orgbeilstein-journals.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. wikipedia.orgnih.gov The reaction is known for its broad scope and tolerance of numerous functional groups. nih.gov In this reaction, this compound can be effectively coupled with a wide array of terminal alkynes. The copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270) or metallic copper, activates the terminal alkyne, facilitating a stepwise mechanism that leads exclusively to the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov
The versatility of the CuAAC reaction allows for the conjugation of the 3-methoxy-2-methylphenyl group to various molecular scaffolds, including biomolecules, polymers, and functional materials, by selecting an appropriate alkyne-containing partner. beilstein-journals.org
Table 1: Examples of Dipolarophiles for CuAAC Reactions
| Dipolarophile Type | Example | Resulting Product Class |
|---|---|---|
| Terminal Alkyl Alkyne | 1-Pentyne | 1-(3-methoxy-2-methylphenyl)-4-propyl-1H-1,2,3-triazole |
| Propargyl Alcohol | Propargyl alcohol | (1-(3-methoxy-2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol |
| Phenylacetylene | Phenylacetylene | 1-(3-methoxy-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole |
For applications where the cytotoxicity of a copper catalyst is a concern, such as in living biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. nih.gov This reaction utilizes a strained cyclooctyne (B158145) derivative as the dipolarophile. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. nih.govnih.gov
In a SPAAC reaction, this compound would react with a cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN), to form a stable, fused triazole product. rsc.org This catalyst-free approach is invaluable for bioconjugation, enabling the specific labeling of biomolecules that have been metabolically or genetically engineered to contain a strained alkyne handle. nih.gov
The regioselectivity of the [3+2] cycloaddition is a critical aspect of its synthetic utility.
CuAAC: As mentioned, the copper-catalyzed reaction with terminal alkynes is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. This is a hallmark of the CuAAC mechanism, which proceeds through a copper acetylide intermediate. wikipedia.org
Thermal Cycloaddition: In the absence of a catalyst, the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically yields a mixture of both 1,4- and 1,5-disubstituted regioisomers. wikipedia.org The ratio of these isomers is influenced by steric and electronic factors of both the azide and the alkyne. For this compound, the electronic nature of the substituents on the aromatic ring can influence the dipole moments and orbital coefficients of the azide, but generally, a mixture of products is expected with unsymmetrical internal alkynes. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis, for instance with a catalyst like Cp*RuCl(PPh₃)₂, directs the cycloaddition towards the formation of the 1,5-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov This complementary regioselectivity is a significant advantage, as it allows for the selective synthesis of the alternative triazole isomer. The RuAAC mechanism is proposed to involve a ruthenacycle intermediate rather than a metal acetylide. wikipedia.org
SPAAC: The cycloaddition with strained cyclooctynes also results in a specific regioisomer, though the nomenclature can be more complex due to the fused ring system. The reaction is typically very clean and provides a single major product. chemrxiv.org
The scope of these cycloadditions is broad, with the azide group of this compound reacting reliably with a wide range of alkynes, including those bearing functional groups like alcohols, esters, and amides, demonstrating the robustness of the click chemistry approach. beilstein-journals.orgnih.gov
Thermal and Photochemical Transformations of the Azido (B1232118) Group
Beyond cycloadditions, the azide group of this compound can be induced by heat or UV light to extrude dinitrogen gas (N₂), a highly favorable process. This decomposition generates a highly reactive and electron-deficient intermediate known as an aryl nitrene.
Thermolysis or photolysis of this compound leads to the formation of the corresponding 3-methoxy-2-methylphenylnitrene. rsc.org
Reaction: C₈H₉N₃O → C₈H₉NO + N₂
Aryl nitrenes are typically generated in a singlet spin state but can interconvert to a more stable triplet ground state. The reactivity of the nitrene is highly dependent on its spin state and the reaction environment. These transient species can engage in several rapid subsequent reactions:
Hydrogen Abstraction: In the presence of H-atom donors (like solvents), the nitrene can abstract hydrogen to form the corresponding amine, 3-methoxy-2-methylaniline (B139353).
Insertion Reactions: Nitrenes can insert into C-H and N-H bonds. For example, reaction in a solvent like diethylamine (B46881) can lead to insertion into the N-H bond.
Dimerization: Two nitrene intermediates can dimerize to form an azo compound, 1,2-bis(3-methoxy-2-methylphenyl)diazene.
The generation of nitrenes via photolysis is often preferred as it can be carried out at low temperatures, minimizing side reactions and allowing for the study of the highly reactive intermediates, for example, through matrix isolation techniques. researchgate.net
The most synthetically interesting fate of the 3-methoxy-2-methylphenylnitrene is its propensity for intramolecular reactions. The close proximity of the ortho-methyl group and the methoxy (B1213986) group provides avenues for cyclization that are not available to simpler phenylnitrenes.
Upon its generation, the aryl nitrene can undergo several transformations:
C-H Insertion: The nitrene can insert into one of the C-H bonds of the adjacent ortho-methyl group. This would lead to the formation of a five-membered ring, resulting in a substituted indoline (B122111) or indazole derivative, depending on the exact bond formation.
Ring Expansion: A common pathway for aryl nitrenes is rearrangement and ring expansion to form a seven-membered ring dehydroazepine intermediate. This highly strained species is then typically trapped by a nucleophile present in the reaction mixture. For instance, photolysis of an aryl azide in diethylamine often leads to the formation of a diethylamino-azepine derivative. rsc.org
Rearrangements: In some cases, nitrene-carbene rearrangements have been observed, although this is less common for simple aryl nitrenes. researchgate.net
The specific pathway taken depends on the reaction conditions (e.g., solvent, temperature, presence of trapping agents) and the substitution pattern on the aromatic ring. The methoxy group, being an electron-donating group, can influence the electron density of the ring and potentially direct the cyclization pathways.
Reductive Transformations of the Azido Group to Amines
The reduction of the azido group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. For this compound, this conversion to 3-methoxy-2-methylaniline is a key step in various synthetic routes. Several established methods for the reduction of aryl azides are applicable to this specific compound.
Common Reductive Methods:
Catalytic Hydrogenation: This is a classic and efficient method for reducing azides to amines. The reaction typically involves treating the azide with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is generally clean and proceeds under mild conditions.
Staudinger Reduction: The Staudinger reaction provides a mild and chemoselective method for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org The reaction involves two main steps: the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate, followed by hydrolysis of this intermediate to yield the primary amine and the corresponding phosphine oxide. wikipedia.org This method is particularly useful when other reducible functional groups are present in the molecule. The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which leads to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of nitrogen (N₂) to form the iminophosphorane. alfa-chemistry.com
Metal-Mediated Reductions: Various metal-based reducing agents can effectively convert aryl azides to amines. A common system involves the use of a metal salt, such as cobalt(II) chloride, in combination with a reducing agent like sodium borohydride (B1222165).
The following interactive table summarizes common reagents and typical reaction conditions for the reduction of aryl azides, which are applicable to the transformation of this compound to 3-methoxy-2-methylaniline.
| Method | Reagents and Conditions | Product | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric pressure. | 3-Methoxy-2-methylaniline | High yields, clean reaction, but may affect other reducible groups. |
| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) in a solvent like THF or ether. 2. Water (H₂O) for hydrolysis. | 3-Methoxy-2-methylaniline | Very mild conditions, highly chemoselective. organic-chemistry.org |
| Metal-Mediated Reduction | Sodium borohydride (NaBH₄), Cobalt(II) chloride (CoCl₂) in a solvent like methanol or water. | 3-Methoxy-2-methylaniline | Often rapid and high-yielding. |
Influence of Substituents (Methoxy and Methyl) on Reactivity Profiles
The methoxy (-OCH₃) and methyl (-CH₃) groups attached to the benzene (B151609) ring of this compound exert significant electronic and steric effects that influence the reactivity of the azido group.
Electronic Effects:
The electronic nature of the substituents on the aromatic ring can affect the reactivity of the azide group, particularly in reactions where the aromatic ring participates electronically.
Methyl Group (-CH₃): Positioned ortho to the azide group, the methyl group is a weakly activating group. libretexts.org It is electron-donating primarily through a positive inductive effect (+I) and also through hyperconjugation. libretexts.org This electron-donating nature slightly increases the electron density on the aromatic ring.
Steric Effects:
Steric hindrance plays a crucial role in the reactivity of substituted aromatic compounds.
Ortho-Methyl Group: The presence of the methyl group in the position adjacent (ortho) to the azide group introduces significant steric hindrance. libretexts.org This steric bulk can hinder the approach of reagents to the azide functional group. khanacademy.orgmasterorganicchemistry.com This "ortho effect" can slow down the rate of reactions where a bulky reagent needs to interact directly with the azide. wikipedia.org For instance, in the Staudinger reduction, the initial attack of the bulky triphenylphosphine molecule might be sterically hindered by the adjacent methyl group.
The following table summarizes the expected influence of the substituents on the reactivity of this compound.
| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on Reactivity |
| Methoxy (-OCH₃) | meta | Inductive: -I (withdrawing) Resonance: +R (donating) | Minimal direct steric effect on the azide group. | Primarily electronic; contributes to the overall electron density of the ring. |
| Methyl (-CH₃) | ortho | Inductive: +I (donating) Hyperconjugation: + (donating) | Significant steric hindrance around the azide group. libretexts.org | Can sterically hinder the approach of reagents to the azide group, potentially slowing reaction rates. |
Computational and Theoretical Investigations of 1 Azido 3 Methoxy 2 Methylbenzene
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and properties of medium to large-sized molecules, including substituted phenyl azides. DFT methods, such as the widely used B3LYP or the modern ωB97X-D functionals, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional arrangement of atoms in 1-Azido-3-methoxy-2-methylbenzene (B6185688), known as its optimized geometry. uni-muenchen.de
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, a DFT study would precisely define the C-N-N-N bond angles of the azide (B81097) group and the orientation of the methoxy (B1213986) and methyl groups relative to the benzene (B151609) ring. The planarity of the phenyl ring and the orientation of the azide group are critical factors influencing the molecule's electronic properties and reactivity.
Beyond geometric parameters, DFT calculations yield a wealth of information about the electronic structure. Properties such as the dipole moment, polarizability, and the distribution of electron density can be computed. Mulliken or Natural Bond Orbital (NBO) population analyses reveal the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. rsc.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electron-rich and electron-deficient regions of the molecule. researchgate.net For this compound, the MEP would likely show negative potential around the terminal nitrogen atom of the azide group and the oxygen atom of the methoxy group, highlighting them as potential sites for electrophilic interaction.
Table 1: Illustrative Optimized Geometric Parameters for a Substituted Phenyl Azide (Calculated via DFT)
| Parameter | Value (Illustrative) |
| C1-N1 Bond Length | 1.40 Å |
| N1-N2 Bond Length | 1.25 Å |
| N2-N3 Bond Length | 1.15 Å |
| C-O (methoxy) Bond Length | 1.36 Å |
| C-C (methyl) Bond Length | 1.51 Å |
| C-N-N Angle | 115° |
| N-N-N Angle | 172° |
| O-C-C-N Dihedral Angle | Variable |
| Note: This table is illustrative and does not represent actual calculated values for this compound, as specific literature is unavailable. The values are typical for similar structures. |
Ab Initio Methods for Reaction Pathway Elucidation and Transition State Analysis
While DFT is a workhorse for ground-state properties, ab initio methods, which are based on first principles without empirical parameterization, are often employed for high-accuracy energy calculations and the study of reaction mechanisms. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the highly accurate Coupled Cluster (CCSD(T)) theory are used to investigate chemical transformations of azides, such as their thermal or photochemical decomposition to form nitrenes. acs.org
For this compound, ab initio calculations can map out the potential energy surface for reactions like the 1,3-dipolar cycloaddition, a characteristic reaction of azides. acs.org These calculations can identify the transition state, which is the highest energy point along the reaction coordinate, and determine the activation energy barrier. A lower activation barrier indicates a faster reaction. The geometry of the transition state provides crucial insights into the mechanism of bond formation and breaking.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of newly synthesized compounds. DFT and ab initio methods can calculate various spectroscopic parameters for this compound. rsc.orgresearchgate.net
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net The characteristic asymmetric and symmetric stretching frequencies of the azide group (typically found in the 2100-2160 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively) can be predicted and compared with experimental IR spectra to confirm the presence of this functional group. uni-muenchen.de
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. azbuki.bg By comparing the calculated chemical shifts with experimental data, the assignment of peaks in the NMR spectrum can be confirmed, aiding in the structural elucidation of the molecule.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Phenyl Azide Derivative
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |
| Azide Asymmetric Stretch (IR) | 2130 cm⁻¹ | 2125 cm⁻¹ |
| ¹H NMR (Aromatic Proton) | 7.15 ppm | 7.10 ppm |
| ¹³C NMR (Carbon attached to Azide) | 140.2 ppm | 139.8 ppm |
| Note: This table is illustrative. The predicted values are hypothetical and serve to demonstrate the typical agreement between calculated and experimental data. |
Molecular Orbital Analysis and Electronic Effects of Substituents
The electronic behavior and reactivity of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational methods provide detailed information about the energies and spatial distributions of these frontier molecular orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, a molecular orbital analysis would reveal the influence of the electron-donating methoxy and methyl groups on the frontier orbitals. These substituents are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenyl azide. The analysis would also show the localization of the HOMO and LUMO. The HOMO is likely to have significant contributions from the phenyl ring and the azide group, while the LUMO is often centered on the azide moiety and the aromatic ring's π* system. This understanding is critical for predicting the regioselectivity and stereoselectivity of its reactions.
Applications of 1 Azido 3 Methoxy 2 Methylbenzene As a Synthetic Building Block and Reagent
Precursor in the Synthesis of Diverse Heterocyclic Systems
The azide (B81097) functional group in 1-azido-3-methoxy-2-methylbenzene (B6185688) is a key reactive site that enables its use as a precursor for a variety of heterocyclic compounds. Heterocyclic chemistry is a cornerstone of medicinal chemistry and materials science, as these ring systems are prevalent in natural products, pharmaceuticals, and functional materials.
The azide moiety can readily participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. This "click chemistry" reaction is highly efficient and regioselective, making it a powerful tool for constructing complex molecular architectures. Additionally, the thermal or photochemical decomposition of the azide group generates a highly reactive nitrene intermediate, which can undergo various intramolecular cyclization reactions to form a range of nitrogen-containing heterocycles.
For instance, the reaction of azides with activated methylene (B1212753) compounds can lead to the formation of tetrazoles, while intramolecular cyclization of ortho-substituted aryl azides can yield benzofused heterocycles like indazoles and benzotriazoles. The specific heterocyclic system synthesized depends on the reaction conditions and the nature of the other reactants or functional groups present in the molecule.
Role in the Functionalization and Derivatization of Complex Organic Molecules
The reactivity of the azide group also makes this compound a useful reagent for the functionalization and derivatization of complex organic molecules. The introduction of an azide group onto a molecule opens up a plethora of possibilities for further chemical modification.
One of the most common transformations is the Staudinger reduction, which converts the azide into a primary amine. This transformation is highly chemoselective and proceeds under mild conditions, making it suitable for use with sensitive and multifunctional substrates. The resulting amine can then be further elaborated through a wide range of well-established reactions, such as acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functional groups and the construction of more complex molecular structures.
Furthermore, the azide group itself can be used to introduce nitrogen-containing functionalities into a molecule through various addition and cycloaddition reactions. This is particularly valuable in the synthesis of biologically active compounds, where the presence of nitrogen atoms is often crucial for their activity.
Utilization in the Development of Advanced Organic Materials
The unique electronic and reactive properties of this compound and its derivatives make them valuable components in the development of advanced organic materials. jhu.edumdpi.com Organic materials are increasingly being explored for a wide range of applications due to their tunable properties, low cost, and processability. jhu.edu
The azide group can be utilized as a cross-linking agent in the formation of polymer networks. mdpi.com Upon thermal or photochemical activation, the azide releases nitrogen gas and generates a highly reactive nitrene, which can readily insert into C-H bonds or add to double bonds, leading to the formation of covalent cross-links between polymer chains. mdpi.com This cross-linking process can significantly enhance the mechanical, thermal, and chemical stability of the resulting material.
Moreover, the incorporation of the azido-substituted aromatic ring into polymer backbones or as side chains can influence the material's electronic properties. The electron-withdrawing nature of the azide group, combined with the electron-donating methoxy (B1213986) and methyl groups, can lead to interesting charge-transfer characteristics. This makes such materials potentially useful in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The ability to form stable triazole linkages through click chemistry also provides a route to well-defined, functionalized polymers and dendrimers with tailored properties for specific applications in materials science. mdpi.com
Strategic Intermediate in Multistep Organic Synthesis
In addition to its direct applications, this compound often serves as a strategic intermediate in multistep organic synthesis. Its functional groups can be sequentially and selectively manipulated to build up molecular complexity.
For example, the methoxy group can be cleaved to reveal a phenol, which can then participate in a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. The methyl group can also be functionalized through benzylic halogenation or oxidation to an aldehyde or carboxylic acid.
The ability to perform these transformations in a controlled manner, often in conjunction with reactions involving the azide group, allows for the efficient and convergent synthesis of complex target molecules. The specific sequence of reactions can be carefully planned to achieve the desired outcome, making this compound a versatile tool in the hands of synthetic organic chemists.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Methods for 1-Azido-3-methoxy-2-methylbenzene (B6185688) Functionalization
The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research will likely focus on several key areas:
Precious Metal Catalysis: While precious metals are often used in catalysis, future efforts will aim to reduce catalyst loadings and immobilize catalysts to enhance sustainability. nih.gov The application of aqueous micellar conditions for reactions like Sonogashira couplings has already shown promise in improving yield and catalyst loading. nih.gov
Earth-Abundant Metal Catalysis: A significant shift towards the use of catalysts based on earth-abundant and non-toxic metals like iron, copper, and manganese is anticipated. These catalysts offer a more sustainable and economical alternative to their precious metal counterparts. For instance, iron(II) chloride has been successfully used as a catalyst in three-component reactions to synthesize N-2-aryl-1,2,3-triazoles. rsc.org
Photoredox and Electrocatalysis: Light- and electricity-driven catalytic transformations represent a frontier in organic synthesis. These methods often proceed under mild conditions and can enable unique bond formations that are inaccessible through traditional thermal methods. The electrooxidative coupling of enamines and aryl diazonium salts for the synthesis of N-2-aryl-1,2,3-triazoles is one such example, although developing alternatives to explosive diazonium salts remains a key challenge. rsc.org
Asymmetric Catalysis: The synthesis of chiral molecules is of utmost importance in medicinal chemistry and materials science. Future research will undoubtedly focus on the development of chiral catalysts that can facilitate the enantioselective functionalization of the this compound core, leading to the production of single-enantiomer products.
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of this compound chemistry into automated synthesis and flow chemistry platforms promises to revolutionize the way its derivatives are prepared. researchgate.net Flow chemistry offers enhanced control over reaction parameters, improved safety, and efficient scalability. researchgate.net
Key advantages of this integration include:
Rapid Reaction Optimization: Automated platforms, often coupled with machine learning algorithms, can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for a given transformation. dntb.gov.ua
On-Demand Synthesis: Flow chemistry systems can enable the on-demand synthesis of specific this compound derivatives, eliminating the need for large-scale batch production and storage of potentially unstable intermediates. researchgate.net
Enhanced Safety: The small reactor volumes inherent to flow chemistry mitigate the risks associated with handling energetic materials like organic azides. researchgate.net This is particularly relevant for reactions involving potentially hazardous reagents or intermediates. researchgate.net
Design and Synthesis of Advanced Analogues with Tuned Reactivity
The strategic modification of the this compound scaffold can lead to the creation of advanced analogues with fine-tuned reactivity and desirable properties. Future research in this area will likely involve:
Electronic and Steric Tuning: The introduction of various electron-donating or electron-withdrawing groups onto the benzene (B151609) ring can significantly influence the reactivity of the azide (B81097) moiety. Similarly, altering the steric environment around the azide group can control its accessibility and reaction selectivity.
Incorporation of Additional Functional Groups: The synthesis of analogues bearing other reactive handles (e.g., halogens, boronic esters, alkynes) will open up avenues for orthogonal functionalization, allowing for the stepwise and selective modification of different parts of the molecule.
Development of Photo-responsive Analogues: By incorporating photo-cleavable or photo-isomerizable groups, researchers can design "smart" analogues of this compound whose reactivity can be controlled by light, enabling spatiotemporal control over chemical reactions.
Broader Implications for Sustainable Chemistry and Method Development in Azidoarene Research
The research and development focused on this compound will have far-reaching implications for the broader field of azidoarene chemistry and sustainable chemical synthesis. mdpi.com
Key contributions include:
Greener Synthetic Routes: The push for more sustainable methods in the synthesis and functionalization of this compound will drive the adoption of greener solvents, renewable resources, and energy-efficient reaction conditions. nih.govmdpi.com The use of ultrapure water as a solvent in some methods is a prime example of this trend. mdpi.com
New Reaction Discovery: The unique electronic and steric properties of this compound may lead to the discovery of novel chemical transformations and reaction pathways that are applicable to a wider range of azidoarenes.
Standardization of Sustainability Metrics: The focus on sustainability will contribute to the development and standardization of metrics to assess the environmental impact of chemical processes, guiding the design of more eco-friendly syntheses in the future. nih.govresearchgate.net
Q & A
Q. Methodological Guidance :
- NMR Spectroscopy : Use -NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, methyl protons at δ 2.2–2.5 ppm). Discrepancies in integration ratios may indicate impurities.
- IR Spectroscopy : The azide stretch (~2100 cm⁻¹) should dominate; weak signals suggest decomposition.
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 178.08 (C₈H₉N₃O).
For contradictory data (e.g., conflicting melting points), cross-validate with DSC (Differential Scanning Calorimetry) and ensure anhydrous conditions during analysis .
How can researchers optimize the use of this compound in photochemical studies?
Advanced Experimental Design :
The compound’s photoreactivity is influenced by:
- UV Light Source : Use 365 nm UV lamps to initiate nitrene formation, monitored via in-situ IR.
- Solvent Choice : Non-polar solvents (e.g., hexane) reduce side reactions but slow reaction rates. Additives like benzophenone (0.1 equiv.) act as photosensitizers.
- Temperature Control : Maintain -20°C to stabilize reactive intermediates (e.g., triplet nitrenes).
Contradictions in product distribution (e.g., triazoles vs. azo compounds) often stem from competing pathways. Time-resolved spectroscopy can isolate transient species .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Methodological Safety Considerations :
- Glove Selection : Use nitrile gloves (≥0.11 mm thickness) tested to EN 374 for chemical resistance. Avoid latex due to permeability risks .
- Ventilation : Conduct reactions in fume hoods with face velocity ≥0.5 m/s to mitigate inhalation of azide vapors.
- Storage : Store under argon at -20°C to prevent decomposition. Monitor for pressure buildup in sealed containers .
How do researchers reconcile discrepancies in reported biological activity of azido benzene derivatives?
Data Contradiction Analysis :
Conflicting bioactivity data (e.g., cytotoxicity vs. biocompatibility) may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hr).
- Metabolic Stability : Use LC-MS to track degradation products in cell media.
- Control Experiments : Include azide-free analogs to distinguish intrinsic toxicity from azide-specific effects.
Meta-analyses of published datasets (e.g., PubChem BioAssay) can identify trends obscured by methodological differences .
What strategies enhance the regioselectivity of this compound in peptide bioconjugation?
Q. Advanced Application Methodology :
- Catalyst Optimization : Use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) with CuSO₄ to accelerate "click" reactions and favor 1,4-triazole regioisomers.
- Solvent Systems : Aqueous tert-butanol (1:1 v/v) improves solubility of hydrophobic peptides.
- pH Control : Maintain pH 7–8 with sodium ascorbate to stabilize Cu(I) without hydrolyzing the azide.
Contradictions in conjugation efficiency (e.g., 70–90% yields) often relate to peptide steric bulk. Pre-incubate peptides with the azide (1:1.5 molar ratio) for 30 min before adding catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
